(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amino group might be involved in acid-base reactions, while the ethylidene group could potentially participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound (E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate and related structures have been investigated for their synthesis and potential applications, particularly focusing on antimicrobial and antitumor activities. While the exact compound was not directly cited, related research shows the significance of structurally similar compounds in scientific studies:
Antimicrobial and Antioxidant Activities : Compounds with cyclopropane rings and fluorophenyl groups have shown excellent antibacterial and antifungal properties. Moreover, certain derivatives exhibited profound antioxidant potential, indicating their potential for pharmaceutical applications (K. Raghavendra et al., 2016).
Antitumor Activity : Amino acid ester derivatives containing fluorine and related structural motifs have been synthesized and shown inhibitory effects against cancer cell lines, suggesting the potential of fluorine-substituted compounds in cancer therapy (J. Xiong et al., 2009).
Fluorine-Substituted Quinazolin Derivatives : Research into fluorine-substituted quinazolin derivatives has revealed their potential for anti-inflammatory activity, further underscoring the therapeutic prospects of fluorinated compounds (Yue Sun et al., 2019).
Photodynamic Therapy Applications : New zinc phthalocyanine derivatives substituted with fluorine have shown remarkable potential for Type II photosensitizers in treating cancer, highlighting the versatility of fluorine-containing compounds in medical applications (M. Pişkin et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(E)-1-[2-(4-fluorophenyl)cyclopropyl]ethylideneamino] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-12(17-11-18(17)13-6-8-15(20)9-7-13)21-24-19(22)14-4-3-5-16(10-14)23-2/h3-10,17-18H,11H2,1-2H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHQLNQEJVBFLP-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)OC)C2CC2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC(=CC=C1)OC)/C2CC2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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